molecular formula C9H17N B15326127 N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine

N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine

Cat. No.: B15326127
M. Wt: 139.24 g/mol
InChI Key: VAKWSHKMUYSEOB-UHFFFAOYSA-N
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Description

N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine is a chemical compound characterized by a spirocyclic structure. This compound is notable for its unique molecular configuration, which includes a spiro[3.3]heptane ring system. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine typically involves the reaction of spiro[3.3]heptane derivatives with methylamine. One common method includes the use of spiro[3.3]heptan-2-one as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives, alkoxides.

Mechanism of Action

The mechanism of action of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling . The spirocyclic structure allows for unique binding interactions, contributing to its specificity and potency.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-methyl-1-spiro[3.3]heptan-2-ylmethanamine

InChI

InChI=1S/C9H17N/c1-10-7-8-5-9(6-8)3-2-4-9/h8,10H,2-7H2,1H3

InChI Key

VAKWSHKMUYSEOB-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2(C1)CCC2

Origin of Product

United States

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